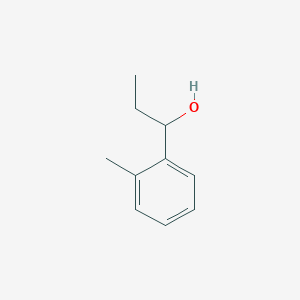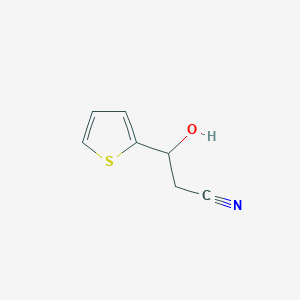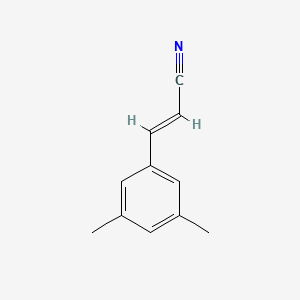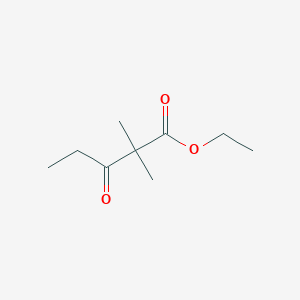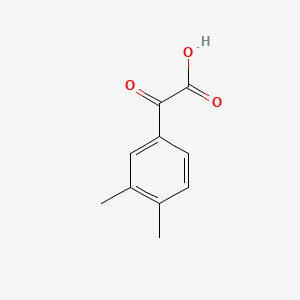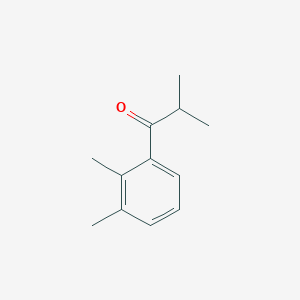
1-(2,3-Dimethylphenyl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C12H16O It is a ketone derivative characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a propanone group attached to the 1 position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as 2-methylpropanoyl chloride) and a substituted benzene (2,3-dimethylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: 2,3-Dimethylbenzoic acid.
Reduction: 1-(2,3-Dimethylphenyl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1-(2,3-Dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use.
相似化合物的比较
- 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one
- 1-(3,4-Dimethylphenyl)-2-methylpropan-1-one
- 1-(2,3-Dimethylphenyl)-2-ethylpropan-1-one
Uniqueness: 1-(2,3-Dimethylphenyl)-2-methylpropan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other isomers. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)12(13)11-7-5-6-9(3)10(11)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPFXTTUBOEBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7845345.png)
![2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7845346.png)
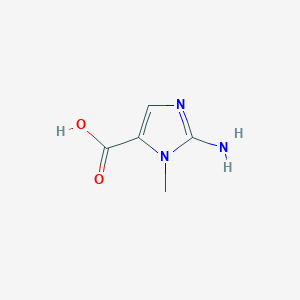
![2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetic acid](/img/structure/B7845362.png)
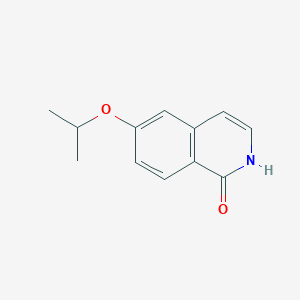
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B7845368.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,3-benzoxazole-6-carboxylic acid](/img/structure/B7845369.png)
![2-Ethyl-4-[(2-fluorophenyl)methyl]-7-hydroxy-1,4-benzoxazin-3-one](/img/structure/B7845380.png)
